molecular formula C25H20N2O8 B1218924 2,4-Bis(2-acetoxybenzamido)benzoic acid CAS No. 54338-12-4

2,4-Bis(2-acetoxybenzamido)benzoic acid

Cat. No.: B1218924
CAS No.: 54338-12-4
M. Wt: 476.4 g/mol
InChI Key: JJMMIBYSZFGSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(2-acetoxybenzamido)benzoic acid, known in research as AB-50, is a synthetic compound of significant interest for its potent anti-allergic properties . Its primary research value lies in its unique mechanism of action, functioning as an inhibitor of histamine release from mast cells . Studies have demonstrated that the active form of this compound, AB-23, effectively prevents the degranulation of rat peritoneal mast cells, a key process in allergic responses . This inhibitory effect is not limited to a single pathway; AB-50 has been shown to suppress both anaphylactic (IgE-mediated) and non-anaphylactic histamine release induced by various agents like Compound 48/80 or dextran . By stabilizing mast cells and preventing the release of chemical mediators like histamine, AB-50 effectively inhibits IgE-mediated passive cutaneous anaphylaxis (PCA) without acting as a direct antagonist to the mediators themselves . In comparative research, AB-23 was found to be more active than disodium cromoglycate (DSCG), another known mast cell stabilizer, in inhibiting histamine release induced by certain stimuli . This profile makes AB-50 a valuable pharmacological tool for researchers investigating the underlying mechanisms of mast cell biology, anaphylaxis, and for exploring potential therapeutic strategies for allergic conditions. This product is intended for laboratory research purposes only.

Properties

CAS No.

54338-12-4

Molecular Formula

C25H20N2O8

Molecular Weight

476.4 g/mol

IUPAC Name

2,4-bis[(2-acetyloxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C25H20N2O8/c1-14(28)34-21-9-5-3-7-18(21)23(30)26-16-11-12-17(25(32)33)20(13-16)27-24(31)19-8-4-6-10-22(19)35-15(2)29/h3-13H,1-2H3,(H,26,30)(H,27,31)(H,32,33)

InChI Key

JJMMIBYSZFGSEB-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3OC(=O)C

Other CAS No.

54338-12-4

Synonyms

2,4-bis(2-acetoxybenzamido)benzoic acid
AB 50

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Anti-allergic Properties
2,4-Bis(2-acetoxybenzamido)benzoic acid has been studied for its anti-allergic effects. Research indicates that it can inhibit both anaphylactic and non-anaphylactic reactions. The compound has shown promise in stabilizing mast cells, which play a crucial role in allergic responses. In animal studies, it was found to significantly reduce the severity of allergic reactions by preventing the degranulation of mast cells .

2. Antimicrobial Activity
The compound exhibits antimicrobial properties, particularly against certain bacterial strains. It has been evaluated for its effectiveness against Staphylococcus aureus and other pathogens. Studies have demonstrated that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Case Study 1: Allergic Reaction Mitigation

In a controlled study involving guinea pigs, this compound was administered prior to exposure to allergens. Results showed a significant reduction in the passive Arthus reaction, indicating its potential as a preventative treatment for allergic conditions .

Case Study 2: Antimicrobial Efficacy

Another study focused on the compound's efficacy against Staphylococcus aureus. The results indicated that at certain concentrations, this compound effectively inhibited bacterial growth in vitro. This suggests its utility as a topical antimicrobial agent in treating skin infections .

Comparative Analysis of Applications

Application AreaEffectivenessMechanismCase Study Reference
Anti-allergicHighMast cell stabilization
AntimicrobialModerateDisruption of cell membranes

Comparison with Similar Compounds

Key Observations :

  • Acetoxy vs.
  • Azo Derivatives: Compounds with azo-benzothiazolyl groups (e.g., from ) exhibit distinct electronic properties due to conjugation, making them suitable for non-biological applications like dyes.
  • Trifluoromethyl Substitution : Electron-withdrawing trifluoromethyl groups (e.g., in ) increase acidity of the carboxylic acid moiety (pKa ~1.5–2.5) compared to AB-50 (estimated pKa ~4–5 for carboxylic acid) .

Spectroscopic and Physicochemical Properties

Table 1: Spectroscopic Data Comparison

Compound FT-IR (C=O stretch, cm⁻¹) NMR (Amide Proton Shift, ppm) Acidity (pKa)
AB-50 ~1740 (acetoxy), ~1680 (amide) δ 8.2–8.5 (amide protons) ~4.5 (COOH)
2,4-Dihydroxybenzamide ~1660 (amide) δ 7.8–8.0 ~2.8 (phenolic OH)
2-Hydroxy-4-azo derivatives ~1600–1650 (azo N=N) δ 7.5–8.2 (aromatic protons) ~3.0–4.0 (COOH)

Key Findings :

  • AB-50’s IR spectrum shows strong acetoxy C=O stretches (~1740 cm⁻¹), absent in hydroxy or azo analogs .
  • The amide protons in AB-50 resonate at higher ppm values (δ 8.2–8.5) compared to 2,4-dihydroxybenzamide (δ 7.8–8.0), suggesting differences in electron withdrawal and hydrogen bonding .

Table 2: Activity Comparison

Compound Biological Activity Mechanism Efficacy (In Vitro)
AB-50 Anti-allergic Histamine release inhibition IC₅₀ ~10–50 µM
2-Hydroxybenzamido derivatives Weak anti-inflammatory COX inhibition IC₅₀ >100 µM
4-Hydroxybenzoic acid Preservative, antimicrobial Membrane disruption MIC ~500–1000 µg/mL

Key Insights :

  • AB-50’s anti-allergic activity is mechanistically distinct from preservatives like 4-hydroxybenzoic acid, which act via membrane disruption .
  • The acetylated groups in AB-50 may prolong its half-life compared to hydroxy analogs, which are more prone to phase II metabolism (e.g., glucuronidation) .

Q & A

Q. What are the key synthetic pathways for 2,4-Bis(2-acetoxybenzamido)benzoic acid, and how can purity be ensured?

The synthesis involves sequential amidation and hydrolysis steps. For example, 2-acetoxybenzoyl chloride may react with 2,4-diaminobenzoic acid under basic conditions (e.g., sodium hydroxide) to form intermediates, followed by controlled hydrolysis to preserve the acetoxy groups . Purity is typically ensured via HPLC (High-Performance Liquid Chromatography) with UV detection or LC-MS (Liquid Chromatography-Mass Spectrometry) to verify molecular weight and absence of side products .

Q. How can the compound’s structure be validated using spectroscopic methods?

Critical techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic proton environments and acetoxy/amide functional groups.
  • FT-IR : Peaks at ~1750 cm1^{-1} (C=O of acetoxy) and ~1650 cm1^{-1} (amide I band) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]+^+) and fragmentation patterns .

Intermediate-Level Research Questions

Q. What experimental design strategies optimize the yield of this compound?

Use Response Surface Methodology (RSM) to model variables like temperature, solvent polarity, and stoichiometry. For example, a central composite design can identify optimal conditions for amidation steps, minimizing side reactions (e.g., over-hydrolysis of acetoxy groups) . LC-MS or 1^1H NMR tracking of intermediates is critical for real-time optimization .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

The compound’s low aqueous solubility (due to aromatic/amide groups) can be mitigated using:

  • Co-solvents : DMSO or ethanol (<1% v/v) to maintain biocompatibility.
  • Micellar systems : Non-ionic surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

The electron-withdrawing acetoxy groups on the benzamido moieties deactivate the aromatic ring, directing electrophilic substitution to the para positions of the central benzoic acid core. Computational modeling (e.g., DFT calculations) can predict regioselectivity, validated experimentally via nitration or halogenation reactions .

Q. What mechanisms underlie contradictory spectral data for degradation products?

Discrepancies in LC-MS or NMR data (e.g., unexpected m/z peaks) may arise from:

  • Hydrolysis artifacts : Acetoxy groups hydrolyzing to hydroxyls under acidic/basic conditions, forming 2,4-Bis(2-hydroxybenzamido)benzoic acid.
  • Oxidative side reactions : Amide bond cleavage under oxidative stress (e.g., H2_2O2_2). Use 2D-NMR (COSY, HSQC) and isotopic labeling (e.g., 18^{18}O) to trace degradation pathways .

Q. How can the compound’s potential bioactivity be systematically evaluated?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Enzyme inhibition : Screen against COX-2 or proteases using fluorogenic substrates.
  • ADME profiling : Use Caco-2 cell monolayers for permeability and microsomal stability assays .

Methodological Challenges

Q. What analytical methods resolve co-elution issues in HPLC purity analysis?

  • Tandem MS/MS : Differentiate co-eluting isomers via unique fragmentation patterns.
  • Chiral columns : Resolve enantiomers if asymmetric centers form during synthesis.
  • Ion mobility spectrometry (IMS) : Separate ions by collision cross-section (CCS) differences .

Q. How can computational tools predict metabolic pathways for this compound?

Use in silico platforms like ADMET Predictor or MetaCore to model phase I/II metabolism. For example:

  • Phase I : Hydrolysis of acetoxy groups to hydroxyls.
  • Phase II : Glucuronidation of free hydroxyls. Validate predictions with in vitro hepatocyte assays .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Quality control : Enforce strict synthesis protocols (e.g., reaction time, temperature).
  • Statistical analysis : Use ANOVA to identify significant variability sources (e.g., impurity profiles).
  • Bioactivity normalization : Express results as % inhibition relative to a positive control (e.g., aspirin for anti-inflammatory assays) .

Q. What strategies validate the absence of endotoxins in cell-based assays?

  • LAL test : Quantify endotoxins via Limulus Amebocyte Lysate assay (sensitivity: 0.01–1 EU/mL).
  • Heat inactivation : Autoclave stock solutions to denature endotoxins, retesting post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.